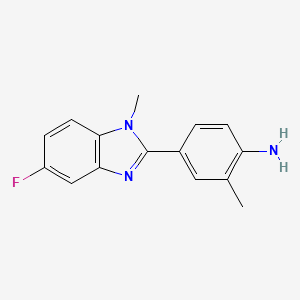

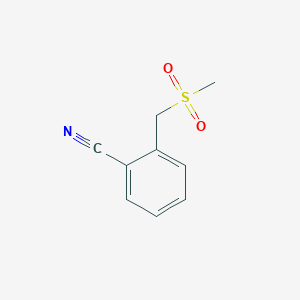

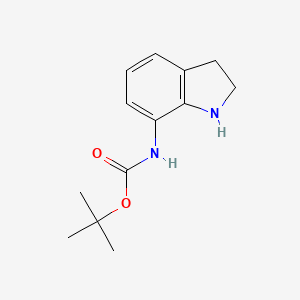

![molecular formula C16H23BrN2O2 B1465179 [4-(4-Bromophényl)-pipérazin-1-yl]-acide acétique ester tert-butylique CAS No. 153747-34-3](/img/structure/B1465179.png)

[4-(4-Bromophényl)-pipérazin-1-yl]-acide acétique ester tert-butylique

Vue d'ensemble

Description

“[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester”, also known as 1-BOC-4-(4-Bromophenyl)piperazine, is a reagent used in the synthesis of dual Bcl-2/Bcl-xL inhibitors . It is also known by other names such as 4-(4-BROMO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER .

Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester” include a molecular weight of 341.24 g/mol, a computed XLogP3-AA of 3.4, and a monoisotopic mass of 340.07864 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 freely rotating bonds . Further details about its physical and chemical properties might be found in specialized chemical literature or databases.

Applications De Recherche Scientifique

Recherche pharmaceutique

Ce composé, avec le numéro CAS 153747-34-3, est principalement utilisé comme intermédiaire pharmaceutique . La partie pipérazine est un motif structurel courant dans les produits pharmaceutiques en raison de sa capacité à améliorer les propriétés pharmacocinétiques des substances médicamenteuses. Elle est particulièrement utile dans la synthèse de composés pour diverses pathologies, notamment les antihistaminiques, les antiparasitaires, les antifongiques, les antibactériens, les antiviraux, les antipsychotiques, les antidépresseurs, les anti-inflammatoires, les anticoagulants, les antitumoraux et les antidiabétiques.

Activité antibactérienne

Certains dérivés de ce composé ont montré une activité antibactérienne prometteuse. L'incorporation du cycle pipérazine dans des composés biologiquement actifs peut être réalisée par une réaction de Mannich, qui a été utilisée pour synthétiser de nouveaux dérivés présentant de bonnes propriétés antibactériennes .

Recherche sur la délivrance de médicaments

Les acides boroniques et leurs esters, qui sont structurellement similaires au composé en question, sont fortement pris en compte pour la conception de nouveaux médicaments et dispositifs de délivrance de médicaments. Ils sont particulièrement utiles comme transporteurs de bore adaptés à la thérapie de capture neutronique, qui est un type de traitement du cancer .

Mécanisme D'action

Target of Action

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives often exhibit a wide range of pharmacological activities, including acting as antagonists or agonists at various neurotransmitter receptors .

Mode of Action

The exact mode of action would depend on the specific target of the compound. For example, if it acts on neurotransmitter receptors, it could either inhibit or stimulate the activity of these receptors, leading to changes in neuronal signaling .

Biochemical Pathways

The affected pathways would also depend on the specific target. If the compound acts on neurotransmitter receptors, it could affect various neuronal signaling pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure. The presence of the tert-butyl ester group could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects .

Action Environment

Various factors can influence the action, efficacy, and stability of a compound, including pH, temperature, presence of other molecules, and specific characteristics of the biological environment .

Analyse Biochimique

Biochemical Properties

[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function .

Cellular Effects

The effects of [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it may impact cell signaling pathways by interacting with receptors or signaling molecules, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, or protein function. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

The temporal effects of [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester in laboratory settings are crucial for understanding its stability and long-term effects. Over time, the compound may undergo degradation, leading to changes in its activity and effectiveness. In in vitro and in vivo studies, it has been observed that the compound’s effects can vary depending on the duration of exposure and the conditions of the experiment .

Dosage Effects in Animal Models

The effects of [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. These dosage-dependent effects are critical for determining the safe and effective use of the compound in research .

Metabolic Pathways

[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels. For example, it may affect the activity of enzymes involved in the breakdown or synthesis of specific metabolites, thereby altering the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester within cells and tissues are essential for understanding its bioavailability and effectiveness. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall effectiveness in modulating cellular processes .

Propriétés

IUPAC Name |

tert-butyl 2-[4-(4-bromophenyl)piperazin-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)12-18-8-10-19(11-9-18)14-6-4-13(17)5-7-14/h4-7H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPIVGFJSQMRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol](/img/structure/B1465108.png)